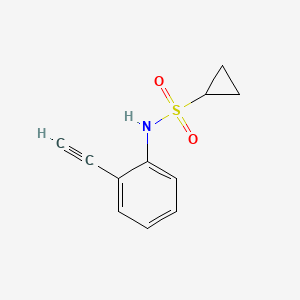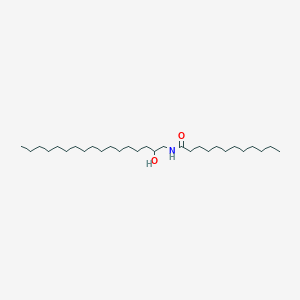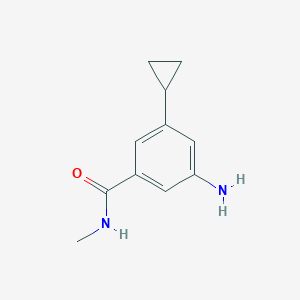![molecular formula C10H13F2NO B12067676 [4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)
[4-(2,2-Difluoropropoxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,2-Difluoropropoxy)phenyl]methanamine is an organic compound characterized by the presence of a difluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base to form the intermediate 4-(2,2-difluoropropoxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,2-Difluoropropoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2,2-Difluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoropropoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of [4-(2,2-Difluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Interhalogens: Compounds containing two or more different halogen atoms.
Uniqueness
What sets [4-(2,2-Difluoropropoxy)phenyl]methanamine apart from similar compounds is the presence of the difluoropropoxy group, which imparts unique chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
[4-(2,2-difluoropropoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H13F2NO/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5H,6-7,13H2,1H3 |
Clave InChI |
DWXMLRUHADNLSX-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)

![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)

![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)

![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)


![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)


![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)

